sodium (1-ethyl-1H-pyrrol-2-yl)methanolate

Description

Systematic IUPAC Nomenclature and CAS Registry

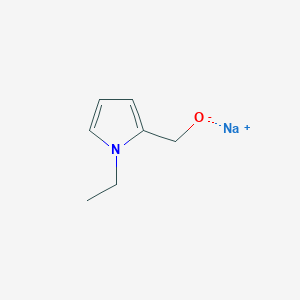

The compound is systematically named This compound under International Union of Pure and Applied Chemistry (IUPAC) guidelines. This name reflects its structure: a pyrrole ring substituted with an ethyl group at the 1-position and a methanolate group at the 2-position, coordinated to a sodium cation. The pyrrole ring is a five-membered aromatic heterocycle containing one nitrogen atom, while the methanolate group (–CH₂O⁻) forms an ionic bond with sodium.

The Chemical Abstracts Service (CAS) registry number for this compound is 869941-56-0 . This unique identifier distinguishes it from structurally similar molecules, such as its methyl-substituted analog (CAS 52160-51-7).

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₇H₁₀NNaO , with a molecular weight of 147.15 g/mol . The sodium cation contributes significantly to the molecular weight (23.0 g/mol), while the organic moiety accounts for the remainder (124.15 g/mol).

| Component | Contribution to Molecular Weight (g/mol) |

|---|---|

| Carbon (C₇) | 84.10 |

| Hydrogen (H₁₀) | 10.10 |

| Nitrogen (N) | 14.01 |

| Sodium (Na) | 23.00 |

| Oxygen (O) | 16.00 |

This molecular weight aligns with its parent alcohol, (1-ethyl-1H-pyrrol-2-yl)methanol (C₇H₁₁NO), which has a molecular weight of 125.17 g/mol before deprotonation.

Properties

IUPAC Name |

sodium;(1-ethylpyrrol-2-yl)methanolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10NO.Na/c1-2-8-5-3-4-7(8)6-9;/h3-5H,2,6H2,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGFDKFPROUCMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10NNaO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (1-ethyl-1H-pyrrol-2-yl)methanolate typically involves the reaction of 1-ethyl-1H-pyrrole with formaldehyde in the presence of a base, followed by the addition of sodium methoxide. The reaction conditions often include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Commonly used solvents include methanol or ethanol.

Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Sodium (1-ethyl-1H-pyrrol-2-yl)methanolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The methanolate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Sodium (1-ethyl-1H-pyrrol-2-yl)methanolate is utilized in the synthesis of pyrrole derivatives, which have shown promising anticancer properties. For example, compounds derived from pyrrole structures have been reported to inhibit cancer cell growth and metastasis effectively. A study detailed the synthesis of pyrrolopyrimidine derivatives that demonstrated potent antimetastatic activity in vitro and in vivo, leading to their evaluation as clinical candidates for metastatic solid tumors .

Neuroprotective Agents

Research has indicated that pyrrole-based compounds can act as positive allosteric modulators of AMPA receptors, which are crucial for synaptic transmission and plasticity in the brain. This modulation has implications for treating neurodegenerative diseases and cognitive disorders .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It facilitates various reactions, including:

- Knoevenagel Condensation : This reaction type is essential for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules. The use of sodium methoxide (MeONa) in methanol has been shown to yield high purity products efficiently .

- Formation of α,β-Unsaturated Compounds : The compound aids in synthesizing α,β-unsaturated γ-hydroxy butyrolactams, which are significant in pharmaceutical applications due to their biological activity .

Case Studies

Case Study 1: Synthesis of Anticancer Pyrrole Derivatives

A comprehensive study involved synthesizing a series of pyrrole derivatives, which were evaluated for their anticancer properties. The derivatives exhibited significant inhibition of tumor cell proliferation in various cancer models. The structure-activity relationship (SAR) studies highlighted the importance of specific substituents on the pyrrole ring for enhancing biological activity .

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| Pyrrole A | 0.51 | Strong inhibition of cancer cell growth |

| Pyrrole B | 2.00 | Moderate inhibition |

| Pyrrole C | 10.00 | Weak inhibition |

Case Study 2: Neuroprotective Properties

Another study focused on evaluating the neuroprotective effects of pyrrole derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that certain derivatives could significantly reduce cell death and promote cell survival through anti-apoptotic mechanisms .

Mechanism of Action

The mechanism by which sodium (1-ethyl-1H-pyrrol-2-yl)methanolate exerts its effects involves interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Modulating Signaling Pathways: Affecting cellular signaling cascades.

Interacting with DNA/RNA: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Key Properties :

Comparison :

- Sodium (1-ethyl-1H-pyrrol-2-yl)methanolate is expected to exhibit reduced basicity compared to CH₃ONa due to electron-donating effects of the ethyl-substituted pyrrole ring, which stabilizes the negative charge on the oxygen atom.

- Unlike CH₃ONa, the pyrrole moiety may enable participation in aromatic electrophilic substitution or coordination chemistry, expanding its utility in heterocyclic synthesis .

Sodium 2-(1-Methyl-3-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetate

Key Properties :

Comparison :

- The acetate group in this compound introduces carboxylate functionality, contrasting with the methanolate group in the target compound. This difference affects solubility (acetates are generally more polar) and reactivity (carboxylates are weaker bases).

1-(1-Methyl-1H-pyrrol-2-yl)ethanone

Key Properties :

Comparison :

- Unlike the sodium methanolate derivative, this compound is neutral and lacks ionic character, resulting in lower solubility in polar solvents.

- The acetyl group enables ketone-specific reactions (e.g., nucleophilic additions), whereas the methanolate group in the target compound facilitates base-driven reactions.

Data Table: Comparative Properties

Research Findings and Implications

- Synthetic Utility: this compound could be synthesized via analogous methods to sodium methanolate, such as reacting 1-ethylpyrrole-2-methanol with sodium hydride or sodium metal .

- Thermodynamic Behavior : The compound’s stability in protic solvents is likely inferior to CH₃ONa due to steric hindrance from the ethyl group, necessitating anhydrous conditions for storage .

- Safety Profile : Similar to CH₃ONa, it is expected to be corrosive and moisture-sensitive, requiring handling under inert atmospheres .

Biological Activity

Sodium (1-ethyl-1H-pyrrol-2-yl)methanolate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.

This compound is characterized by its unique pyrrole structure, which is known for its diverse biological activities. The compound's mechanism of action may involve:

- Enzyme Interaction : The compound can bind to specific enzymes, potentially inhibiting or activating their activity.

- Signaling Pathway Modulation : It may influence various cellular signaling pathways, affecting cell proliferation and apoptosis.

- DNA/RNA Interaction : The compound could interact with nucleic acids, thereby influencing gene expression and protein synthesis.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens. The following table summarizes key findings:

In a study conducted by BenchChem, this compound was noted for its potential as an antimicrobial agent, exhibiting significant activity against both gram-positive and gram-negative bacteria.

Anticancer Properties

The anticancer potential of this compound has also been explored. Research indicates that the compound may reduce cancer cell viability through various mechanisms:

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells.

- Apoptosis Induction : The compound has shown potential in triggering apoptotic pathways in tumor cells.

- Inhibition of Tumor Growth : Studies have demonstrated a reduction in tumor size in animal models treated with this compound .

Case Study: Anticancer Activity Evaluation

A recent evaluation involved the testing of this compound on PC3M prostate cancer cells. The results indicated a significant reduction in cell proliferation at submicromolar concentrations, suggesting its potential as a therapeutic agent in cancer treatment .

Research Findings

Several key studies highlight the biological activity of this compound:

- Antimicrobial Studies : Various derivatives of pyrrole have been synthesized and tested for their antibacterial properties, with this compound showing promising results against resistant strains .

- Anticancer Investigations : Research has indicated that compounds similar to this compound exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

Q & A

Q. What are the common synthetic pathways for sodium (1-ethyl-1H-pyrrol-2-yl)methanolate in academic research?

this compound is typically synthesized via deacetylation reactions using sodium methanolate (NaOCH₃) as a base. For example:

- A precursor compound (e.g., acetyl-protated pyrrole derivative) is refluxed with sodium methanolate in a methanol/THF (1:1) solvent system.

- The reaction is monitored via TLC or HPLC, followed by purification via recrystallization or column chromatography .

- Critical parameters include reaction time (25–30 hours) and stoichiometric control to minimize side reactions .

Q. How is the purity and stability of this compound assessed in laboratory settings?

- Purity Analysis : Employ NMR (¹H/¹³C) and mass spectrometry (HRMS) to confirm molecular structure. Impurities from incomplete deacetylation or oxidation are common and quantified via HPLC .

- Stability Testing : Store under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic decomposition. Monitor degradation products (e.g., sodium hydroxide, methanol) using FTIR or Karl Fischer titration .

Q. What solvents and reaction conditions are optimal for handling this compound?

- Solvents : Use anhydrous methanol, ethanol, or THF to prevent hydrolysis. Avoid water or protic solvents due to rapid decomposition .

- Reaction Conditions : Conduct reactions under nitrogen/argon to exclude moisture and oxygen. Maintain temperatures below 60°C to avoid thermal degradation .

Advanced Research Questions

Q. How does this compound influence reaction mechanisms in palladium-catalyzed cross-coupling reactions?

- Role as a Base : Acts as a strong alkoxide base to deprotonate intermediates, facilitating oxidative addition of Pd catalysts.

- Selectivity Challenges : Competing nucleophilic substitutions may occur if excess sodium methanolate is used. Optimize stoichiometry (1.0–1.2 equivalents) and use low temperatures (0–25°C) to suppress side reactions .

- Example: In Sonogashira coupling, sodium methanolate enhances catalytic turnover but requires strict anhydrous conditions to prevent catalyst poisoning .

Q. What strategies resolve contradictions in reaction yields when using this compound in multistep syntheses?

- Case Study : Impurities observed in glyco-porphyrin synthesis (93% yield) were traced to incomplete deacetylation or residual sodium carbonate. Solutions include:

- Purification : Use gradient chromatography or fractional crystallization.

- Reaction Monitoring : Real-time FTIR or in-situ NMR to track intermediate formation .

Q. How can computational modeling predict the reactivity of this compound in novel organic transformations?

- DFT Studies : Model transition states to evaluate energy barriers for nucleophilic attacks or β-hydride elimination.

- Hammett Analysis : Correlate substituent effects on pyrrole rings with reaction rates to design electron-deficient/rich derivatives for targeted reactivity .

- Example: Hammett plots derived from Ni-catalyzed diarylation systems show para-substituted aryl groups enhance reaction efficiency .

Methodological Guidance

Q. What experimental protocols mitigate hazards associated with this compound?

- Safety Protocols :

- Use flame-resistant lab gear and explosion-proof fume hoods.

- Neutralize spills with dry sand or vermiculite, followed by 5% acetic acid .

Q. How are kinetic and thermodynamic parameters determined for this compound in catalytic cycles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.